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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for reducing false positives in yeast two-hybrid (Y2H) screens through the co-

expression of the small heat shock protein, Hsp20.

Introduction to Y2H False Positives and the Role of
Hsp20
Yeast two-hybrid (Y2H) is a powerful genetic method for identifying protein-protein interactions

(PPIs) in vivo.[1] However, a significant challenge in Y2H screens is the occurrence of false

positives, which can arise from various factors including self-activation by the "bait" protein, or

non-specific interactions caused by "sticky" or misfolded "prey" proteins.[2][3] Overexpression

of fusion proteins in the yeast nucleus can lead to aggregation and non-specific binding, further

contributing to the false-positive rate.[3]

Small heat shock proteins (sHSPs) like Hsp20 function as molecular chaperones, playing a

crucial role in protein quality control by preventing the aggregation of misfolded proteins and

assisting in their proper refolding. By co-expressing Hsp20 during a Y2H screen, it is

hypothesized that the chaperone activity can help maintain the native conformation of the bait

and prey fusion proteins, thereby reducing non-specific interactions and increasing the

reliability of the screen.
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This section addresses common issues encountered during Y2H screens and provides specific

solutions leveraging the co-expression of Hsp20.

Problem 1: High Number of Positive Colonies, Suspected False Positives

A high background of positive colonies can obscure true interactions and create a significant

burden for downstream validation.

Potential Cause
Recommended

Troubleshooting Strategy
Considerations

"Sticky" Prey Proteins

Co-transform the yeast strain

with a third plasmid expressing

Hsp20 alongside your bait and

prey plasmids. Hsp20 can help

properly fold prey proteins,

reducing non-specific binding.

Ensure the Hsp20 expression

vector has a different

selectable marker than the bait

and prey vectors.

Screen positive prey against

an unrelated bait protein (e.g.,

Lamin, p53). True interactors

should be specific to your bait.

[4]

This is a critical validation step

to eliminate promiscuous prey

proteins.

Bait Auto-activation

Before screening, perform a

control experiment by co-

transforming the bait plasmid

with an empty prey vector.

Assess reporter gene

activation. If auto-activation is

observed, increase the

concentration of 3-

aminotriazole (3-AT) in the

selection medium.[5]

Titrating 3-AT is essential to

suppress background growth

without inhibiting true

interactions.

Overexpression Artifacts

Utilize lower-copy-number

plasmids for both bait and prey

to reduce protein

concentration.[2]

This can increase the

stringency of the screen but

may lead to the loss of weak or

transient interactions.
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Problem 2: No or Few Positive Colonies Identified (Potential False Negatives)

The absence of expected interactions can be as problematic as an excess of false positives.

Potential Cause
Recommended

Troubleshooting Strategy
Considerations

Misfolding of Bait or Prey

Co-express Hsp20 to assist in

the proper folding and stability

of the fusion proteins. This can

be particularly useful for large

or complex proteins that may

not fold efficiently in yeast.

Western blot analysis can be

used to confirm the expression

and stability of the bait and

prey proteins in the presence

and absence of Hsp20.

Incorrect Fusion Protein

Orientation

Re-clone your bait and prey

into vectors that allow for both

N- and C-terminal fusions. Test

all four combinations (N-N, N-

C, C-N, C-C) to ensure the

interaction domains are not

sterically hindered.[6][7]

This significantly increases the

chances of detecting a true

interaction.

Post-Translational

Modifications

Yeast may not perform the

same post-translational

modifications as higher

eukaryotes. If a specific

modification is required for the

interaction, consider using a

yeast strain engineered to

perform that modification or co-

expressing the necessary

modifying enzyme.[4]

This adds complexity to the

experimental setup but may be

necessary for studying certain

protein interactions.

Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which Hsp20 reduces false positives in Y2H screens?
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A1: Hsp20 is a molecular chaperone that binds to misfolded or aggregated proteins and helps

them refold into their native, functional conformation. In the context of a Y2H screen,

overexpressed bait and prey fusion proteins can be prone to misfolding and aggregation,

leading to non-specific, hydrophobic interactions that result in false-positive signals. By co-

expressing Hsp20, it is believed to stabilize the fusion proteins in their correctly folded state,

thus preventing these non-specific interactions and promoting the detection of genuine

biological interactions.

Q2: How do I choose a suitable vector for expressing Hsp20 in my Y2H experiment?

A2: You will need a yeast expression vector that is compatible with your existing Y2H system.

Key considerations include:

Selectable Marker: The Hsp20 vector must have a different auxotrophic marker than your

bait (e.g., TRP1) and prey (e.g., LEU2) plasmids. A common choice would be a vector with a

URA3 marker.

Promoter: A constitutive promoter of moderate strength, such as the ADH1 promoter, is often

suitable for expressing chaperones.

Copy Number: A low-to-medium copy number vector is generally preferred to avoid potential

toxicity from overexpressing Hsp20.

Q3: Is there quantitative data to support the effectiveness of Hsp20 in reducing Y2H false

positives?

A3: While the use of molecular chaperones to improve protein expression and folding is a well-

established principle, specific quantitative data on the reduction of Y2H false positives by

Hsp20 is not widely published. However, based on its known function, a significant reduction in

the number of non-specific interactors can be expected. Below is a hypothetical representation

of expected results.

Table 1: Hypothetical Quantitative Data on the Effect of Hsp20 Co-expression on Y2H Screen

Results
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Screening Condition Total Initial Positives

Positives Confirmed

by Secondary

Screen (e.g.,

unrelated bait)

False Positive Rate

(%)

Standard Y2H Screen 150 30 80%

Y2H with Hsp20 Co-

expression
80 28 65%

Q4: Can co-expression of Hsp20 eliminate all false positives?

A4: No, Hsp20 co-expression is a tool to reduce a specific class of false positives arising from

protein misfolding and aggregation. It will not address other causes of false positives, such as

intrinsic auto-activation of the bait protein. Therefore, it should be used in conjunction with other

standard validation techniques, such as re-streaking on selective media, using multiple reporter

genes, and performing secondary validation with unrelated baits.[4][8]

Experimental Protocols
Protocol 1: Yeast Co-transformation with Bait, Prey, and Hsp20 Plasmids

This protocol outlines the procedure for introducing all three plasmids into the appropriate yeast

strain.

Materials:

Yeast strain (e.g., AH109, Y2HGold)[9][10]

Bait plasmid (e.g., pGBKT7)[11]

Prey plasmid (e.g., pGADT7)[11]

Hsp20 expression plasmid (with a compatible, different selectable marker)

Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)

Appropriate selective dropout media (e.g., SD/-Trp/-Leu/-Ura)
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Procedure:

Prepare competent yeast cells according to standard protocols.

In a sterile microfuge tube, combine 100-500 ng of each plasmid (bait, prey, and Hsp20).

Add the plasmid mixture to the competent yeast cell suspension.

Follow the transformation protocol provided with your kit. This typically involves a heat shock

step.

Plate the transformation mixture onto triple dropout plates (e.g., SD/-Trp/-Leu/-Ura) to select

for yeast that have taken up all three plasmids.

Incubate the plates at 30°C for 3-5 days until colonies appear.

Proceed with screening for interactions on appropriate reporter media (e.g., SD/-Trp/-Leu/-

Ura/-His with 3-AT).

Protocol 2: Co-immunoprecipitation (Co-IP) for Validation of Interactions

Co-IP is a biochemical method used to validate putative interactions identified in a Y2H screen.

Materials:

Yeast cells co-expressing tagged bait and prey proteins (and Hsp20 if desired)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Antibody against the bait protein's tag (e.g., anti-c-Myc)

Protein A/G agarose beads

Wash buffer

SDS-PAGE sample buffer

Antibodies for Western blotting against both bait and prey tags
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Procedure:

Grow a liquid culture of the yeast strain expressing the proteins of interest.

Harvest and lyse the yeast cells to prepare a whole-cell extract.

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag to form an

antibody-antigen complex.

Add protein A/G beads to capture the immune complexes.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using antibodies against both the bait and

prey protein tags. The presence of the prey protein in the immunoprecipitated sample

indicates an interaction.[4]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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